Methyl-1-(4'-tert-butyldimethylsylyl-6-hydroxyraloxifene)-2,3,4-tri-O-acetyl--D-glycopyranuronate
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Overview
Description
Preparation Methods
The synthesis of Methyl-1-(4’-tert-butyldimethylsylyl-6-hydroxyraloxifene)-2,3,4-tri-O-acetyl–D-glycopyranuronate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Chemical Reactions Analysis
Methyl-1-(4’-tert-butyldimethylsylyl-6-hydroxyraloxifene)-2,3,4-tri-O-acetyl–D-glycopyranuronate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl groups can be replaced by other functional groups using appropriate nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Scientific Research Applications
Methyl-1-(4’-tert-butyldimethylsylyl-6-hydroxyraloxifene)-2,3,4-tri-O-acetyl–D-glycopyranuronate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and modifications.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of Methyl-1-(4’-tert-butyldimethylsylyl-6-hydroxyraloxifene)-2,3,4-tri-O-acetyl–D-glycopyranuronate involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This modulation can lead to the inhibition of cell proliferation in hormone-dependent breast cancer cells and the promotion of bone density in osteoporosis.
Comparison with Similar Compounds
Methyl-1-(4’-tert-butyldimethylsylyl-6-hydroxyraloxifene)-2,3,4-tri-O-acetyl–D-glycopyranuronate is unique due to its specific structural features and functional groups. Similar compounds include:
Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis and breast cancer.
Tamoxifen: Another selective estrogen receptor modulator with similar applications but different structural properties.
This compound’s unique combination of functional groups and structural features makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H57NO13SSi/c1-28(49)56-40-41(57-29(2)50)43(58-30(3)51)46(60-42(40)45(53)54-7)59-35-21-22-36-37(27-35)62-44(32-15-19-34(20-16-32)61-63(8,9)47(4,5)6)38(36)39(52)31-13-17-33(18-14-31)55-26-25-48-23-11-10-12-24-48/h13-22,27,40-43,46H,10-12,23-26H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOATULMQVVEPQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H57NO13SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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